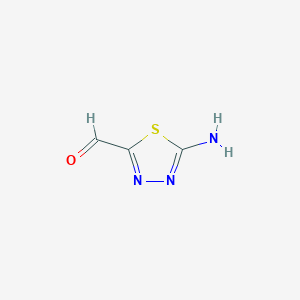

5-Amino-1,3,4-thiadiazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

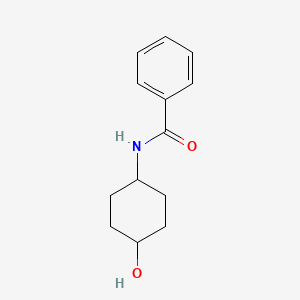

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related thiadiazole compounds has been explored through various methods. A novel multi-component reaction has been developed for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles, which are closely related to this compound. This method involves the condensation of an aldehyde with 2-amino-2-cyanoacetamide in the presence of elemental sulfur and a base, allowing for the one-pot synthesis of functionalized thiazoles . Additionally, a method for synthesizing 5-dialkylamino-substituted 1,2,3-thiadiazole-4-carbaldehydes has been developed, which involves ring transformation induced by various amines, leading to a broad range of 1,2,3-triazole-4-carbothioamides .

Molecular Structure Analysis

The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized using spectroscopic techniques and single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group with eight asymmetric molecules per unit cell. The unit cell parameters and the structural geometry, including bond lengths and angles, have been determined. Additionally, the electronic properties of the compound have been studied using density functional theory (DFT) calculations, which show a good correlation with experimental data .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be inferred from the reactions of 5-dialkylamino-1,2,3-thiadiazole-4-carbaldehydes with amines. These reactions lead to the formation of 1,2,3-triazole-4-carbothioamides, indicating that the thiadiazole ring can participate in ring transformation reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be extrapolated from related compounds. The crystal structure analysis provides insights into the solid-state properties, while DFT calculations offer information on the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential map. The compound's potential as a nonlinear optical (NLO) material is suggested by its significant first-order hyperpolarizability. The presence of N-H...N hydrogen bonding and strong conjugative interactions contribute to the molecule's polarity .

科学的研究の応用

Synthesis and Chemical Properties

5-Amino-1,3,4-thiadiazole-2-carbaldehyde and its derivatives are involved in various chemical synthesis processes. A notable reaction involves the synthesis of 3-(4-Thiocarbamoyl-1,2,3-triazol-1-yl)benzo-15-crown-5 from 1,2,3-thiadiazole-4-carbaldehyde, highlighting the compound's ability to undergo the Cornforth rearrangement and form complex structures suitable for amino acid extraction (Prokhorova et al., 2010). Additionally, 2-Amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, including those derived from this compound, have been synthesized through a transition-metal-free process, indicating the versatility of these compounds in creating a variety of diazole derivatives (Niu et al., 2015).

Biological Applications

The derivatives of 1,3,4-thiadiazole, including those related to this compound, have shown significant importance in health, pharmaceutics, and agriculture. Specific derivatives have exhibited antibacterial and antifungal activities, suggesting their potential in addressing microbial resistance (Makwane et al., 2018). Furthermore, the synthesis of new 1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties has led to compounds with biological, pharmaceutical, and medicinal applications, demonstrating the compound's versatility in creating bioactive molecules (Alrammahi et al., 2017).

Material Science and Corrosion Inhibition

In material science, this compound derivatives have been investigated for their corrosion inhibition properties. The 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole derivative has shown high protection against corrosion in acidic environments, showcasing the compound's potential in industrial applications to protect metals (Attou et al., 2020).

作用機序

Target of Action

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that can chelate copper ions . It is often used as a copper corrosion inhibitor

Mode of Action

It is known that thiadiazole derivatives, which include this compound, can interact with various biological targets and cause changes in their function . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

It is known that thiadiazole derivatives can activate or inhibit various biochemical pathways, leading to a wide range of biological effects .

Result of Action

It is known that thiadiazole derivatives can have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

将来の方向性

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on the synthesis of new potent antibacterial and antifungal agents . Another interesting direction could be the development of green methods for the synthesis of thiadiazoles derivatives .

特性

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-3-6-5-2(1-7)8-3/h1H,(H2,4,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDULDRGZKOHUGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449948 |

Source

|

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29422-54-6 |

Source

|

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)